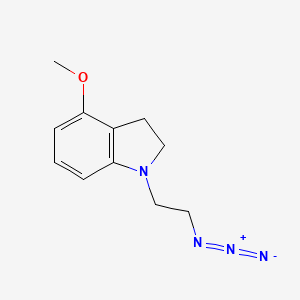

1-(2-Azidoethyl)-4-methoxyindoline

説明

1-(2-Azidoethyl)-4-methoxyindoline (AEMI) is an azidoethyl-containing indoline molecule that has been studied in a variety of scientific applications. AEMI is a small molecule that is structurally similar to other indoline molecules such as indole-3-acetic acid (IAA), a hormone involved in plant growth and development. AEMI has been used in research to study the effects of azidoethyl-containing molecules on biological systems, specifically in the areas of enzymatic reactions, signal transduction, and gene expression.

科学的研究の応用

Novel Carbon Skeletons and Stereochemistry-Dependent Activity

Research on compounds structurally related to 1-(2-Azidoethyl)-4-methoxyindoline has led to the discovery of novel carbon skeletons and their potential biological activities. For instance, unusual scalemic enantiomers with a novel carbon skeleton were isolated from an aqueous extract of Isatis indigotica leaves, exhibiting stereochemistry-dependent activity against LPS-induced NO production in BV2 cells (Li et al., 2016).

Fluorescent Labeling Reagents for Biomedical Analysis

Compounds related to 1-(2-Azidoethyl)-4-methoxyindoline have been explored for their potential as fluorescent labeling reagents. 6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrated strong fluorescence in a wide pH range of aqueous media, indicating its usefulness in biomedical analysis (Hirano et al., 2004).

Photocleavage Efficiency Improvement

The photocleavage efficiency of 1-acyl-7-nitroindolines, which are useful as photolabile precursors of carboxylic acids, was found to be significantly improved by electron-donating substituents at the 4-position, such as the 4-methoxy group. This finding underscores the importance of substituents in enhancing the reactivity of related compounds (Papageorgiou & Corrie, 2000).

Synthesis Methodologies

Research has also focused on developing new synthesis methodologies for compounds with the 2-methoxyindoline structure. A facile approach to 2-alkoxyindolin-3-one and its application to the synthesis of N-benzyl matemone has been reported, showcasing the versatility of related structures in synthetic chemistry (Shimizu et al., 2019).

Azasaccharide Mimics as Potential Enzyme Inhibitors

Novel isoindolines, synthesized as azasaccharide mimics, have been investigated for their potential as enzyme inhibitors. The synthesized 1-methoxyisoindoline system was potentially stable in vivo, providing access to a new series of nucleoside analogues with potential antiretroviral (anti-HIV) activity and as glycosidase inhibitors (Ewing et al., 2001).

作用機序

Target of Action

It is known that indole derivatives, which include 1-(2-azidoethyl)-4-methoxyindoline, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be beneficial in developing new therapeutics .

Mode of Action

Azide groups, like the one present in 1-(2-azidoethyl)-4-methoxyindoline, are often used in “click” chemistry for bioconjugation and biomaterials . This suggests that 1-(2-Azidoethyl)-4-methoxyindoline may interact with its targets through a similar mechanism.

Biochemical Pathways

It is known that indole derivatives can regulate many cellular processes in eukaryotes, including protein degradation, protein trafficking, and dna damage response . Therefore, it is plausible that 1-(2-Azidoethyl)-4-methoxyindoline may affect similar pathways.

Pharmacokinetics

The presence of the azide group in 1-(2-azidoethyl)-4-methoxyindoline suggests that it may be used in cu-mediated ligation, which could potentially influence its bioavailability .

Result of Action

Given the broad biological activities of indole derivatives , it is likely that 1-(2-Azidoethyl)-4-methoxyindoline could have diverse effects at the molecular and cellular levels.

特性

IUPAC Name |

1-(2-azidoethyl)-4-methoxy-2,3-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-4-2-3-10-9(11)5-7-15(10)8-6-13-14-12/h2-4H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCPDBMENRJWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN2CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Azidoethyl)-4-methoxyindoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

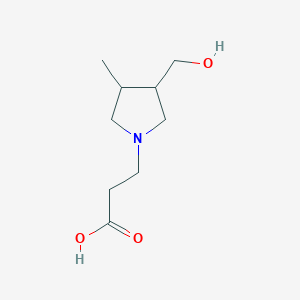

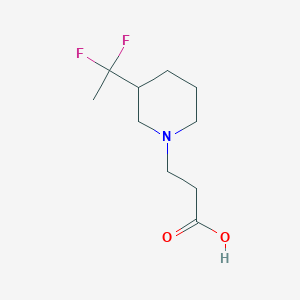

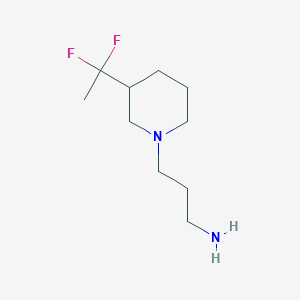

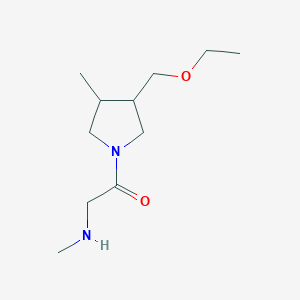

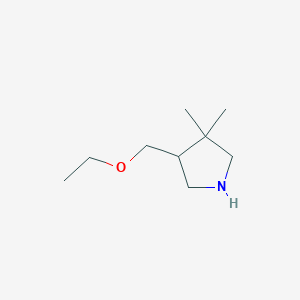

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propanoic acid](/img/structure/B1491064.png)

![(2-Amino-2-azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1491066.png)

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-amine](/img/structure/B1491067.png)